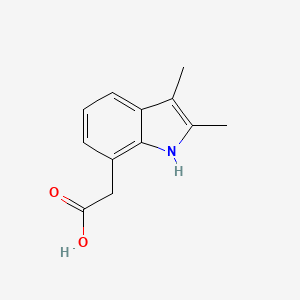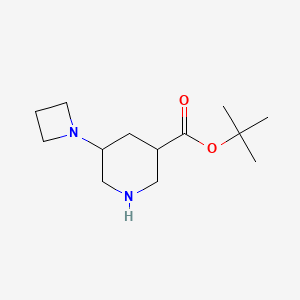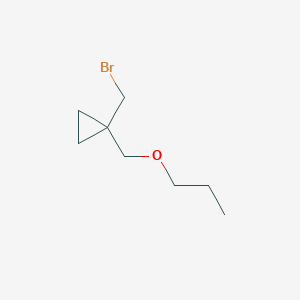![molecular formula C14H27N3O3 B13166291 Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a propylaminoacetyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.
Formation of Intermediate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Acylation: The intermediate is then acylated with propylaminoacetyl chloride to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The propylaminoacetyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological activity being investigated.
類似化合物との比較
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate is unique due to the presence of the propylaminoacetyl group, which imparts distinct chemical and biological properties.
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate contains a bromoethyl group, making it more reactive in nucleophilic substitution reactions.
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has an ethoxy-oxoethyl group, which may influence its solubility and reactivity.
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate features a hydrazino-oxoethyl group, potentially enhancing its biological activity through hydrogen bonding interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H27N3O3 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC名 |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-5-6-15-11-12(18)16-7-9-17(10-8-16)13(19)20-14(2,3)4/h15H,5-11H2,1-4H3 |
InChIキー |
FIDIDYNWOPCGLT-UHFFFAOYSA-N |
正規SMILES |
CCCNCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)



![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)

